N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-nitrobenzamide)
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Overview
Description
2-NITRO-N-[4-(6-{4-[(2-NITROBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of multiple nitro groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-[4-(6-{4-[(2-NITROBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve the formation of amide bonds and the construction of the pyrimidine ring. Common reagents used in these reactions include nitric acid, sulfuric acid, and various amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents like nitric acid.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N-[4-(6-{4-[(2-NITROBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Aromatic substitution reactions can occur, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-NITRO-N-[4-(6-{4-[(2-NITROBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-NITRO-N-[4-(6-{4-[(2-NITROBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various signaling pathways and potentially leading to cell death. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N-(2-((4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
- 2-NITRO-N-(4-((2-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE
Uniqueness
2-NITRO-N-[4-(6-{4-[(2-NITROBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE is unique due to its complex structure, which includes multiple nitro groups and a pyrimidine ring.
Properties
Molecular Formula |
C36H24N6O6 |
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Molecular Weight |
636.6 g/mol |
IUPAC Name |
2-nitro-N-[4-[6-[4-[(2-nitrobenzoyl)amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C36H24N6O6/c43-35(28-10-4-6-12-32(28)41(45)46)37-26-18-14-23(15-19-26)30-22-31(40-34(39-30)25-8-2-1-3-9-25)24-16-20-27(21-17-24)38-36(44)29-11-5-7-13-33(29)42(47)48/h1-22H,(H,37,43)(H,38,44) |
InChI Key |
MWWMJCGHBBOUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-] |
Origin of Product |
United States |
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